Oleic Acid N-Hydroxysuccinimide

Übersicht

Beschreibung

Synthesis Analysis

OANHS synthesis involves the conjugation of oleic acid with N-Hydroxysuccinimide, often facilitated by carbodiimide/N-hydroxysuccinimide (EDC/NHS) reaction in a suitable solvent. This process yields gelatin-oleic conjugates, indicating successful synthesis through spectroscopic methods such as Fourier Transform Infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance ((1)H NMR) (Park et al., 2015).

Molecular Structure Analysis

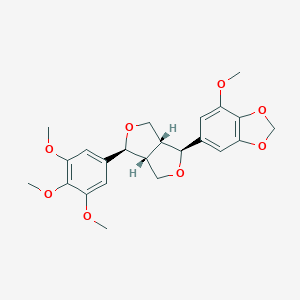

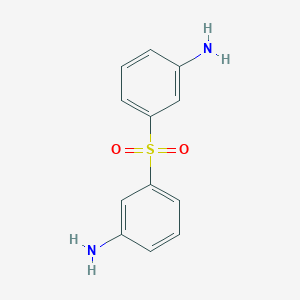

The molecular structure of OANHS is characterized by the presence of oleic acid's long hydrocarbon chain and the reactive N-Hydroxysuccinimide ester group. Spectroscopic techniques, including FT-IR and (1)H NMR, are pivotal in confirming the molecular structure, indicating the successful attachment of oleic acid to the N-hydroxysuccinimide moiety (Park et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of OANHS is significantly influenced by the N-Hydroxysuccinimide ester, which is reactive towards nucleophiles, including amines and alcohols. This reactivity is exploited in the formation of amide or ester linkages in bioconjugation reactions, making OANHS a valuable reagent in the synthesis of biomaterials and drug delivery systems (Park et al., 2015).

Physical Properties Analysis

OANHS shares some physical properties with oleic acid, such as being a viscous liquid at room temperature. However, the introduction of the N-Hydroxysuccinimide group may influence its solubility in various solvents, which is crucial for its application in different synthesis processes and formulations.

Chemical Properties Analysis

The chemical properties of OANHS, including reactivity, stability, and hydrophobicity, are determined by the oleic acid backbone and the N-Hydroxysuccinimide group. Its amphiphilic nature makes it suitable for creating self-assembled structures, such as micelles, which are used in drug delivery applications to encapsulate and transport hydrophobic drugs efficiently (Park et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemical Applications : N-Hydroxysuccinimide exhibits a chemically reversible redox response and can be used as a mediator for the oxidation of benzyl alcohol in specific chemical environments (Kishioka & Yamada, 2006).

Pharmaceutical and Drug Delivery : Research has shown that Oleic Acid N-Hydroxysuccinimide can be used to develop novel copolymer nanomaterials for delivering cancer drugs like doxorubicin, with responsiveness to pH and near-infrared light (Zhang et al., 2020). Additionally, a method for preparing gelatin-oleic nanoparticles using a desolvation method via carbodiimide/N-hydroxysuccinimide reaction has been developed, which can load anti-cancer drugs into self-assembled nanoparticles (Park et al., 2015).

Nutritional Science : High-oleic acid diets, including compounds like Oleic Acid N-Hydroxysuccinimide, have been found to improve body composition and aid in weight management and obesity treatment by modulating lipid metabolism and energy intake (Bowen et al., 2017).

Biotechnology and Material Science : Studies have demonstrated the synthesis of oleic-based polyols, which can be used to produce high-performance polyurethane materials from renewable resources (Junming et al., 2012). Surface modification of certain particles with oleic acid improves their hydrophobicity, dispersibility, and magnetism response, enhancing their incorporation in magnetic polymeric microspheres (Kong et al., 2008).

Safety And Hazards

N-Hydroxysuccinimide can cause skin irritation and serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion and inhalation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h9-10H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKGRQMFNNEEKW-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleic Acid N-Hydroxysuccinimide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)